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Compound of Interest

3-Fluoro-2-methoxyphenylboronic
Compound Name: d
aci

cat. No.: B1358128

An In-depth Technical Guide on the Physical Properties of 3-Fluoro-2-methoxyphenylboronic
acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-
Fluoro-2-methoxyphenylboronic acid. The information is curated for professionals in
research and development who require accurate and detailed data for their work with this
compound.

Core Physical Properties

3-Fluoro-2-methoxyphenylboronic acid, with the CAS number 762287-59-2, is a substituted
phenylboronic acid. Such compounds are pivotal in organic synthesis, particularly in Suzuki-
Miyaura cross-coupling reactions, making a thorough understanding of their physical
characteristics essential for their effective application.

Data Presentation

The physical properties of 3-Fluoro-2-methoxyphenylboronic acid are summarized in the
table below. It is important to note that while some data for the target compound is available,
specific experimental values for melting point and detailed NMR spectral data are not readily
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found in publicly accessible databases. For comparative purposes, data for isomeric
compounds are also provided where available.

Property Value Source

--INVALID-LINK--, --INVALID-

Molecular Formula C7HsBFOs3
LINK--
_ --INVALID-LINK--, --INVALID-
Molecular Weight 169.95 g/mol
LINK--
, --INVALID-LINK--, --INVALID-
Appearance Solid, powder
LINK--
Melting Point Data not available
Isomer: 2-Fluoro-3-
_ _ 117-122 °C --INVALID-LINK--
methoxyphenylboronic acid
Isomer: 4-Fluoro-2-
) ) 131-136 °C --INVALID-LINK--
methoxyphenylboronic acid
Isomer: 3-Fluoro-4-
, , 206-211 °C --INVALID-LINK--
methoxyphenylboronic acid
B ) 330.7°C at 760 mmHg
Boiling Point )
(Predicted)
Solubility Soluble in organic solvents.
Isomer: 2-Fluoro-3- ]
) ) Predicted: 5.03 mg/ml --INVALID-LINK--
methoxyphenylboronic acid
pKa Data not available
Isomer: (3,5-difluoro-2- ]
_ _ 6.49 + 0.58 (Predicted) --INVALID-LINK--
methoxyphenyl)boronic acid
NMR Spectral Data Data not available

Visualization of Core Properties
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The following diagram illustrates the fundamental physical characteristics of 3-Fluoro-2-
methoxyphenylboronic acid.

169.95 g/mol

Solid, Powder

Molecular Weight

3-Fluoro-2-methoxyphenylboronic acid
Solubility

Organic Solvents

Molecular Formula

Boiling Point

C7H8BFO3

330.7 °C (Predicted)
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Click to download full resolution via product page
Caption: Key physical properties of 3-Fluoro-2-methoxyphenylboronic acid.

Experimental Protocols

Detailed methodologies for determining the key physical properties are outlined below. These
are generalized protocols and may require optimization for this specific compound.

Melting Point Determination

The melting point of a solid is a key indicator of its purity. A sharp melting range typically
signifies a pure compound, while a broad range often indicates the presence of impurities.

Apparatus:

e Melting point apparatus (e.g., Mel-Temp or similar)

o Capillary tubes (sealed at one end)

e Spatula

o Mortar and pestle (if the sample consists of large crystals)
Procedure:

o Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals using a
mortar and pestle.

e Pack a small amount of the powdered sample into the open end of a capillary tube to a depth
of 2-3 mm.

o Tap the sealed end of the capillary tube on a hard surface to compact the sample at the
bottom.

o Place the capillary tube in the heating block of the melting point apparatus.

o Heat the sample rapidly to a temperature approximately 15-20 °C below the expected
melting point.
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o Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

» Record the temperature at which the first drop of liquid appears (the beginning of the melting
range).

o Record the temperature at which the entire sample has completely melted (the end of the
melting range).

» Allow the apparatus to cool before performing a second measurement for confirmation.

Solubility Determination

Solubility is a fundamental property that dictates the choice of solvents for reactions,
purifications, and formulations.

Apparatus:

Small test tubes

Vortex mixer or stirring rods

Graduated pipettes or cylinders

Analytical balance

Procedure for Qualitative Solubility:

Place approximately 10-20 mg of 3-Fluoro-2-methoxyphenylboronic acid into a small test
tube.

e Add 1 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane,
ethyl acetate, hexane) to the test tube.

o Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for 1-2
minutes.

 Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not
at all.
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e Record the solubility as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility:

Prepare a saturated solution of the compound in the chosen solvent at a specific
temperature by adding an excess of the solid to a known volume of the solvent.

« Stir the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

o Carefully filter the solution to remove any undissolved solid.

» Take a known volume of the clear, saturated solution and evaporate the solvent completely.
» Weigh the remaining solid residue.

o Calculate the solubility in terms of mg/mL or mol/L.

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the
structure of organic molecules. For fluorinated compounds, *H, 13C, and °F NMR are
particularly informative. It is important to note that boronic acids can form cyclic anhydrides
(boroxines), which can lead to complex or broad NMR spectra. The use of specific solvents can
help to minimize this issue.

Apparatus:

NMR spectrometer

NMR tubes

Volumetric flasks and pipettes

Deuterated solvents (e.g., DMSO-ds, CDCIs, Methanol-da4)
Procedure:

o Accurately weigh 5-10 mg of 3-Fluoro-2-methoxyphenylboronic acid and dissolve it in
approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Methanol-da is
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often a good choice for boronic acids as it can help to break up oligomeric species.

o Transfer the solution to a clean, dry NMR tube.

e Acquire the *H NMR spectrum. Typical parameters include a sufficient number of scans to
obtain a good signal-to-noise ratio.

e Acquire the 13C NMR spectrum. This will likely require a larger number of scans due to the
lower natural abundance of the 13C isotope.

e Acquire the **F NMR spectrum. This is a sensitive nucleus and will provide valuable
information about the fluorine environment.

e Process the spectra, including Fourier transformation, phase correction, and baseline
correction.

« Integrate the signals in the *H NMR spectrum and determine the chemical shifts () in parts
per million (ppm) for all spectra. Analyze the coupling constants (J) to deduce the
connectivity of the atoms.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the
physical properties of 3-Fluoro-2-methoxyphenylboronic acid.
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Caption: Workflow for experimental determination of physical properties.

 To cite this document: BenchChem. [3-Fluoro-2-methoxyphenylboronic acid physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358128#3-fluoro-2-methoxyphenylboronic-acid-
physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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